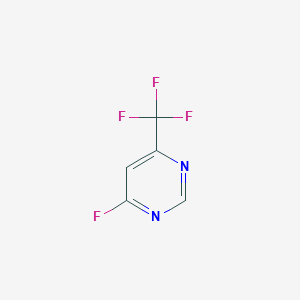

4-Fluoro-6-(trifluoromethyl)pyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKBEGRFHZRYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 6 Trifluoromethyl Pyrimidine Derivatives

Reactivity Profile of the Fluoro-Substituent Towards Electrophiles and Nucleophiles

The reactivity of the fluoro-substituent on the 4-Fluoro-6-(trifluoromethyl)pyrimidine ring is dominated by its role as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine (B1678525) ring is inherently electron-deficient, a characteristic that is dramatically amplified by the strong inductive and mesomeric effects of the fluoro and trifluoromethyl groups. This electronic depletion makes the carbon atoms of the ring, particularly C4 and C6, highly electrophilic and susceptible to attack by nucleophiles.

In the context of SNAr reactions on activated aromatic and heteroaromatic systems, fluoride (B91410) is an excellent leaving group. Although the carbon-fluorine bond is the strongest single bond to carbon, the rate-determining step in these reactions is typically the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the C4 position exceptionally electron-poor, thereby lowering the activation energy for nucleophilic attack and accelerating the reaction rate compared to other halogens. acs.org

Consequently, the fluoro group at the C4 position can be readily displaced by a wide range of nucleophiles, including:

O-Nucleophiles: Alkoxides, phenoxides, and hydroxide (B78521) ions can displace the fluoride to form ethers and hydroxypyrimidines. The formation of 4-Hydroxy-6-(trifluoromethyl)pyrimidine (B74157) is a known transformation from the analogous chloro-pyrimidine, indicating similar reactivity for the fluoro derivative. sigmaaldrich.comchemicalbook.com

N-Nucleophiles: Ammonia, primary amines, and secondary amines react to yield the corresponding 4-aminopyrimidine (B60600) derivatives.

S-Nucleophiles: Thiolates can be employed to synthesize 4-thioether-substituted pyrimidines.

While direct experimental data on the nucleophilic substitution of 4-Fluoro-6-(trifluoromethyl)pyrimidine is sparse in publicly accessible literature, extensive studies on the analogous compound, 4-Chloro-6-(trifluoromethyl)pyrimidine (B1588905), provide strong evidence for this reactivity profile. For instance, 4-Chloro-6-(trifluoromethyl)pyrimidine readily reacts with substituted aminophenols to yield complex derivatives, demonstrating the high electrophilicity of the C4 position. nih.gov It is scientifically established that the fluoro analogue would undergo these reactions under similar or even milder conditions.

| Nucleophile | Product | Yield |

|---|---|---|

| 3-Aminophenol (B1664112) | 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 62.5% |

| 4-Aminophenol (B1666318) | 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 70.6% |

Conversely, the fluoro-substituent and the pyrimidine ring are highly deactivated towards attack by electrophiles. The powerful electron-withdrawing nature of the substituents makes the ring electron-poor and thus unreactive to common electrophilic substitution reactions.

Transformations Involving the Trifluoromethyl Group and its Influence on Ring Reactivity

The trifluoromethyl (-CF3) group is renowned for its exceptional chemical stability and its profound electronic influence on aromatic and heteroaromatic rings. nih.gov In 4-Fluoro-6-(trifluoromethyl)pyrimidine, its primary role is to act as a powerful electron-withdrawing group, which, in concert with the C4-fluoro group, significantly activates the pyrimidine ring for nucleophilic attack.

Direct chemical transformations of the -CF3 group itself are challenging due to the strength of the C-F bonds and generally require harsh reaction conditions not typically compatible with the pyrimidine ring. Reactions such as hydrolysis to a carboxylic acid or reduction to a methyl group are not commonly observed under standard synthetic protocols. However, modern synthetic methods have been developed for the selective substitution of a single fluorine atom within a trifluoromethyl group on certain aromatic systems, often mediated by frustrated Lewis pairs or other specialized reagents. acs.org The application of such methods to 4-Fluoro-6-(trifluoromethyl)pyrimidine has not been widely reported but remains a theoretical possibility for generating difluoromethyl-substituted derivatives.

The influence of the trifluoromethyl group on the ring's reactivity is paramount. Its strong electron-withdrawing effect is key to:

Activating Nucleophilic Substitution: It stabilizes the negative charge that develops on the pyrimidine ring in the Meisenheimer intermediate during SNAr reactions, thereby lowering the transition state energy and accelerating the substitution at the C4 position.

Deactivating Electrophilic Substitution: It drastically reduces the electron density of the ring, making it resistant to attack by electrophiles.

Intrinsic Electrophilicity and Nucleophilicity of the Pyrimidine Ring System

The pyrimidine ring is a classic example of a π-deficient heterocycle. The presence of two nitrogen atoms in the six-membered ring withdraws electron density, making the ring system inherently electrophilic and significantly less nucleophilic than benzene. This intrinsic electrophilicity is massively enhanced in 4-Fluoro-6-(trifluoromethyl)pyrimidine.

The combined electron-withdrawing power of the fluorine atom and the trifluoromethyl group creates a highly electron-poor ring system. The carbon positions are activated towards nucleophilic attack in the order C4/C6 > C2 > C5. Given that C4 bears an excellent leaving group (fluoride), it is the primary site for nucleophilic aromatic substitution.

Due to this severe electron deficiency, the pyrimidine ring in this molecule possesses virtually no nucleophilic character. It does not undergo reactions typical of electron-rich aromatics, such as Friedel-Crafts alkylation/acylation or standard electrophilic halogenation. Any potential electrophilic attack, which would require exceptionally forcing conditions and a powerful electrophile, would be directed to the C5 position, as it is the least electron-deficient carbon atom in the ring.

Investigation of Reaction Pathways and Identification of Key Intermediates

The reaction of 4-Fluoro-6-(trifluoromethyl)pyrimidine with nucleophiles proceeds via the well-established nucleophilic aromatic substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 mechanisms that occur at sp3-hybridized carbon centers. The generally accepted mechanism for this highly activated system is a two-step, addition-elimination process.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon. This step breaks the aromaticity of the pyrimidine ring and forms a tetrahedral, anionic intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized across the pyrimidine ring and, crucially, onto the electron-withdrawing trifluoromethyl group. The stability of this complex is a key factor in the facility of the reaction; without potent stabilizing groups, this intermediate would be too high in energy to form.

Step 2: Elimination of the Leaving Group In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, in this case, the fluoride ion. This step is typically fast.

Recent advanced mechanistic studies on SNAr reactions have suggested that the pathway can exist on a continuum, and not all reactions proceed through a stable, detectable intermediate. rsc.org In some less-activated systems, the process may be concerted, where the attack of the nucleophile and the departure of the leaving group occur in a single transition state. nih.govnih.gov However, for a substrate as highly activated as 4-Fluoro-6-(trifluoromethyl)pyrimidine, the formation of a discrete Meisenheimer complex is the most probable and widely accepted reaction pathway.

Comparative Reactivity Studies with Other Halogenated or Alkylated Pyrimidines

The reactivity of 4-Fluoro-6-(trifluoromethyl)pyrimidine is best understood when compared to its analogues bearing different substituents at the C4 position.

Comparison with 4-Chloro-6-(trifluoromethyl)pyrimidine: A direct comparison with the chloro analogue highlights the unique role of fluorine in SNAr reactions.

Bond Strength vs. Electronegativity: The C-F bond (bond energy ~485 kJ/mol) is significantly stronger than the C-Cl bond (~340 kJ/mol). In reactions where bond cleavage is the rate-determining step (like SN1 or SN2), fluoride is a poor leaving group. However, in SNAr, the rate-determining step is the initial nucleophilic attack.

Rate of Reaction: Fluorine's greater electronegativity (4.0 vs. 3.16 for chlorine) makes the C4 carbon more electropositive (electrophilic) in the fluoro-pyrimidine. This increased electrophilicity leads to a lower activation barrier for the attack by a nucleophile. Consequently, 4-Fluoro-6-(trifluoromethyl)pyrimidine is expected to be more reactive towards nucleophiles than 4-Chloro-6-(trifluoromethyl)pyrimidine. acs.org This trend is a hallmark of SNAr reactions on activated systems.

Comparison with 4-Methyl-6-(trifluoromethyl)pyrimidine: Replacing the fluoro group with an alkyl group, such as methyl, drastically alters the ring's reactivity.

Electronic Effects: A methyl group is weakly electron-donating through induction and hyperconjugation. This effect is opposite to that of the electron-withdrawing fluoro group.

Reactivity towards Nucleophiles: The electron-donating nature of the methyl group would partially counteract the activating effect of the trifluoromethyl group. As a result, 4-Methyl-6-(trifluoromethyl)pyrimidine would be significantly less reactive towards nucleophilic substitution than its 4-fluoro counterpart. The C4 position would be less electrophilic, and the anionic Meisenheimer intermediate would be destabilized, leading to a much higher activation energy for the reaction.

| Compound | C4-Substituent | Electronic Effect of C4-Substituent | Predicted Reactivity in SNAr |

|---|---|---|---|

| 4-Fluoro-6-(trifluoromethyl)pyrimidine | -F | Strongly Electron-Withdrawing | Highest |

| 4-Chloro-6-(trifluoromethyl)pyrimidine | -Cl | Electron-Withdrawing | High |

| 4-Methyl-6-(trifluoromethyl)pyrimidine | -CH3 | Weakly Electron-Donating | Low |

Computational and Quantum Chemical Investigations of 4 Fluoro 6 Trifluoromethyl Pyrimidine

Density Functional Theory (DFT) Calculations for Molecular Structure Elucidation and Characterization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in quantum chemistry and condensed matter physics to predict molecular geometries, vibrational frequencies, and other electronic properties with a high degree of accuracy. For a molecule like 4-Fluoro-6-(trifluoromethyl)pyrimidine, DFT calculations would provide fundamental insights into its structural and spectroscopic characteristics.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This optimized structure represents the most stable conformation of the molecule. For 4-Fluoro-6-(trifluoromethyl)pyrimidine, this process would involve calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized.

Such calculations can be performed for the molecule in different environments:

Gas Phase: This represents the isolated molecule, free from intermolecular interactions.

Solution Phase: By incorporating a solvent model (e.g., the Polarizable Continuum Model, PCM), calculations can simulate the molecule's structure in various solvents, accounting for the influence of the solvent's dielectric constant on the molecular geometry.

The primary goal of conformational analysis for this molecule would be to determine the preferred orientation of the trifluoromethyl group relative to the pyrimidine (B1678525) ring. While rotation around the C-CF₃ bond is possible, DFT calculations would identify the most energetically favorable rotational conformer. The planarity of the pyrimidine ring and the bond lengths and angles involving the fluorine and trifluoromethyl substituents would be precisely determined.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Fluoro-6-(trifluoromethyl)pyrimidine (Illustrative) This table is illustrative of the type of data that would be generated from DFT calculations. Actual values are not available in the searched literature.

| Parameter | Bond/Angle | Calculated Value (Gas Phase) |

|---|---|---|

| Bond Length (Å) | C4-F | ~1.33 Å |

| Bond Length (Å) | C6-C(F3) | ~1.50 Å |

| Bond Length (Å) | C-F (in CF3) | ~1.34 Å |

| Bond Angle (°) | N1-C4-F | ~118° |

| Bond Angle (°) | N1-C6-C(F3) | ~121° |

| Dihedral Angle (°) | F-C4-C5-C6 | ~0° |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation determines the normal modes of vibration for the molecule. The results are crucial for several reasons:

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This allows for the assignment of specific spectral bands to particular molecular motions (e.g., C-F stretching, C=N stretching, ring deformation).

For 4-Fluoro-6-(trifluoromethyl)pyrimidine, DFT would predict the characteristic vibrational frequencies associated with the pyrimidine ring, the C-F bond, and the CF₃ group. For instance, strong absorptions would be expected for the C-F and C=N stretching modes in the FT-IR spectrum. Due to the systematic overestimation of vibrational frequencies by many DFT methods, the calculated values are often scaled by an empirical factor to improve agreement with experimental results.

Table 2: Hypothetical Vibrational Frequencies and Assignments for 4-Fluoro-6-(trifluoromethyl)pyrimidine (Illustrative) This table illustrates the expected output from a vibrational frequency analysis. Specific experimental or calculated data for this compound are not available in the searched literature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Activity |

|---|---|---|---|

| Pyrimidine Ring Stretching | ~1550-1600 | Strong | Medium |

| C-F Stretch (Aromatic) | ~1200-1250 | Strong | Weak |

| CF₃ Symmetric Stretch | ~1150-1200 | Very Strong | Strong |

| CF₃ Asymmetric Stretch | ~1250-1300 | Very Strong | Medium |

| Pyrimidine Ring Breathing | ~990-1020 | Medium | Strong |

Electronic Structure Analysis and Reactivity Prediction

DFT calculations also provide detailed information about the electronic distribution within the molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating reactivity towards electrophiles.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species. The map is color-coded to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, electron-deficient. These areas are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

In 4-Fluoro-6-(trifluoromethyl)pyrimidine, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them potential sites for protonation or coordination to Lewis acids. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially near the electron-deficient carbon atoms of the ring, particularly the one attached to the trifluoromethyl group.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative picture than FMO analysis alone.

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, hardness measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule has a smaller HOMO-LUMO gap and is more reactive.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

For 4-Fluoro-6-(trifluoromethyl)pyrimidine, the presence of two highly electronegative substituents would likely result in a high electrophilicity index, suggesting the molecule would be a potent electrophile.

Table 3: Hypothetical Global Reactivity Descriptors (Illustrative) This table illustrates the type of data obtained from DFT calculations. Specific values for the target compound are not available in the searched literature.

| Descriptor | Formula | Expected Trend |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Low (due to electron-withdrawing groups) |

| LUMO Energy (E_LUMO) | - | Low (due to electron-withdrawing groups) |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Relatively large, indicating high stability |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | High |

| Chemical Softness (S) | 1 / η | Low |

| Electrophilicity Index (ω) | μ² / 2η (where μ ≈ -(E_HOMO + E_LUMO)/2) | High |

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C, ¹⁹F NMR)

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, offering deep insights into the electronic environment of atomic nuclei within a molecule. For 4-Fluoro-6-(trifluoromethyl)pyrimidine, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in assigning and interpreting experimental NMR spectra.

The prediction of ¹⁹F NMR chemical shifts is especially significant for fluorinated compounds. nih.gov Computational studies on trifluoromethyl derivatives of pyrimidines have shown that specific DFT functionals, such as BHandHLYP, in combination with appropriate basis sets like pcS-2, can yield highly accurate results. nih.gov Achieving a mean absolute error as low as 0.66 ppm for scaled values across a range of about 20 ppm has been documented for the BHandHLYP functional. nih.gov The chemical shifts of fluorine nuclei are highly sensitive to their local electronic environment, making ¹⁹F NMR a valuable probe for molecular structure. researchgate.netnih.gov The large chemical shift range of ¹⁹F, which can span over 400 ppm for organofluorine compounds, is dominated by the paramagnetic shielding term, making it exquisitely sensitive to changes in local structure. researchgate.netnih.gov

Theoretical calculations must often account for several factors to achieve high accuracy, including solvation effects, rovibrational corrections, and relativistic effects. nih.govresearchgate.net For trifluoromethyl derivatives of pyrimidines, these corrections have been found to be relatively small but can slightly improve the agreement between calculated and experimental values. nih.gov The prediction of ¹H and ¹³C NMR chemical shifts follows similar computational protocols, though the sensitivity to computational parameters can differ. The accurate theoretical prediction of these shifts is crucial for confirming the molecular structure and understanding the influence of the electron-withdrawing fluorine and trifluoromethyl substituents on the pyrimidine ring's electronic distribution.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for 4-Fluoro-6-(trifluoromethyl)pyrimidine

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| H-2 | Data not available in sources |

| H-5 | Data not available in sources |

| ¹³C NMR | |

| C-2 | Data not available in sources |

| C-4 | Data not available in sources |

| C-5 | Data not available in sources |

| C-6 | Data not available in sources |

| CF₃ | Data not available in sources |

| ¹⁹F NMR | |

| F (at C-4) | Data not available in sources |

| CF₃ (at C-6) | Data not available in sources |

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in modern photonics and optoelectronics, including optical switching and data processing. nih.govresearchgate.net Computational quantum chemistry is a key tool for predicting the NLO properties of molecules, helping to identify promising candidates for these advanced applications before their synthesis. The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). researchgate.netfrontiersin.org

For organic molecules, particularly those with extended π-conjugated systems and strong donor-acceptor groups, enhanced NLO properties are often observed. researchgate.net In the case of 4-Fluoro-6-(trifluoromethyl)pyrimidine, the pyrimidine ring constitutes the π-system, while the fluorine and trifluoromethyl groups act as strong electron-withdrawing substituents. Theoretical evaluations using methods like DFT can calculate the static and dynamic hyperpolarizabilities. researchgate.netnih.gov These calculations involve optimizing the molecular geometry and then computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) tensors. researchgate.netacs.org

The magnitude of the first-order hyperpolarizability (β) is a critical measure of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. acs.org Computational studies on similar heterocyclic systems have demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. frontiersin.org For 4-Fluoro-6-(trifluoromethyl)pyrimidine, a theoretical study would elucidate the relationship between its electronic structure and its NLO activity, providing a quantitative prediction of its potential as an NLO material.

Table 2: Calculated Non-Linear Optical (NLO) Properties of 4-Fluoro-6-(trifluoromethyl)pyrimidine

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | Data not available in sources |

| Isotropic Polarizability (α) [esu] | Data not available in sources |

| First-Order Hyperpolarizability (β) [esu] | Data not available in sources |

Solvation Effects on the Molecular and Electronic Properties of 4-Fluoro-6-(trifluoromethyl)pyrimidine

The molecular and electronic properties of a compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational methods, such as the Polarizable Continuum Model (PCM), are widely used to simulate solvation effects and predict how properties change from the gas phase to a solution. nih.govresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solute-solvent interactions. iosrjournals.org

For 4-Fluoro-6-(trifluoromethyl)pyrimidine, solvation is expected to affect its geometric structure, electronic energy levels (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and spectroscopic properties. iosrjournals.org For instance, studies on other fluorinated pyrimidines have shown that electronic transitions, like n→π* and π→π, can experience shifts in energy depending on the polarity of the solvent. iosrjournals.org A hypsochromic (blue) shift of n→π transitions with increasing solvent polarity is often observed due to the stabilization of the ground state by hydrogen bonding or dipole-dipole interactions. nih.goviosrjournals.org Conversely, π→π* transitions may exhibit a bathochromic (red) shift. nih.gov

Table 3: Solvation Effects on Key Electronic Properties of 4-Fluoro-6-(trifluoromethyl)pyrimidine

| Property | Gas Phase | In Ethanol | In Water |

|---|---|---|---|

| HOMO Energy (eV) | Data not available in sources | Data not available in sources | Data not available in sources |

| LUMO Energy (eV) | Data not available in sources | Data not available in sources | Data not available in sources |

| HOMO-LUMO Gap (eV) | Data not available in sources | Data not available in sources | Data not available in sources |

| Dipole Moment (Debye) | Data not available in sources | Data not available in sources | Data not available in sources |

Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Construction of Complex Fused Heterocyclic Systems

The strategic placement of a reactive fluoro group and a stable trifluoromethyl group makes 4-Fluoro-6-(trifluoromethyl)pyrimidine an ideal precursor for synthesizing fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and biological activities. The general strategy involves a nucleophilic substitution at the C4 position by a binucleophilic reagent, followed by an intramolecular cyclization to form a new fused ring.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known purine (B94841) isostere and a core component in many biologically active compounds. researchgate.netnih.gov The synthesis of derivatives of this scaffold can be efficiently achieved starting from 4-Fluoro-6-(trifluoromethyl)pyrimidine. The key transformation involves the reaction with a substituted hydrazine (B178648) (R-NH-NH2). In this reaction, the terminal nitrogen of the hydrazine acts as the nucleophile, attacking the electron-poor C4 carbon of the pyrimidine (B1678525) ring and displacing the fluoride (B91410) ion. The resulting intermediate, a 4-hydrazinyl-6-(trifluoromethyl)pyrimidine, can then undergo intramolecular cyclization to forge the fused pyrazole (B372694) ring, yielding the 6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine core. nih.gov The versatility of this method allows for the introduction of various substituents onto the pyrazole nitrogen by simply choosing the appropriately substituted hydrazine as the starting material. nih.govrsc.org

Table 1: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidine Derivatives

| Hydrazine Reactant (R-NH-NH₂) | Resulting Pyrazolo[3,4-d]pyrimidine Product |

| Hydrazine hydrate (B1144303) (R=H) | 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine |

| Phenylhydrazine (R=Phenyl) | 1-Phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine |

| Methylhydrazine (R=Methyl) | 1-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine |

| 4-Chlorophenylhydrazine (R=4-Chlorophenyl) | 1-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine |

The furo[3,2-d]pyrimidine (B1628203) skeleton is another important heterocyclic system found in compounds with potential therapeutic applications. nih.govnih.gov The synthesis of these derivatives from 4-Fluoro-6-(trifluoromethyl)pyrimidine follows a similar logic of substitution followed by cyclization. The reaction can be initiated with a reagent containing both a nucleophilic group and a hydroxyl group, such as an α-amino ketone or ethyl 2-mercaptoacetate. The nucleophile first displaces the fluorine at the C4 position. Subsequent intramolecular cyclization, involving the hydroxyl group and an adjacent position on the pyrimidine ring, leads to the formation of the fused furan (B31954) ring. This pathway provides a direct route to 6-(trifluoromethyl)furo[3,2-d]pyrimidines, which can be further functionalized. researchgate.netnih.gov

The utility of 4-Fluoro-6-(trifluoromethyl)pyrimidine extends beyond the synthesis of just pyrazolo- and furo-fused systems. Its reactivity allows for the construction of a wide array of other polycyclic nitrogen-containing scaffolds. nih.govmdpi.comrsc.org By carefully selecting binucleophilic reagents, chemists can create diverse fused heterocycles. For instance, reaction with substituted amidines or guanidines can lead to the formation of imidazo[1,2-c]pyrimidine (B1242154) or other related systems. Similarly, reagents containing nitrogen and sulfur, such as thiourea (B124793) or aminothiols, can be used to construct thiazolo[5,4-d]pyrimidine (B3050601) derivatives. This flexibility makes 4-Fluoro-6-(trifluoromethyl)pyrimidine a powerful platform for generating libraries of complex, nitrogen-rich molecules for screening in drug discovery and materials science. nih.govrsc.org

Precursor for Diverse Fluorinated Organic Molecules and Materials

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govmdpi.com 4-Fluoro-6-(trifluoromethyl)pyrimidine serves as an excellent starting material for creating a wide range of such molecules, leveraging the distinct roles of its two fluorine-containing moieties.

The C4-fluoro substituent is a key reactive handle for introducing new aromatic and heteroaromatic groups onto the pyrimidine ring via nucleophilic aromatic substitution (SNAr). nih.govnih.govrsc.org This reaction is highly efficient due to the strong activation provided by the trifluoromethyl group and the ring nitrogens. youtube.comyoutube.com A variety of carbon, oxygen, nitrogen, and sulfur nucleophiles can be employed to displace the fluoride. For example, reacting 4-Fluoro-6-(trifluoromethyl)pyrimidine with phenols, anilines, or thiophenols in the presence of a base provides straightforward access to the corresponding 4-aryloxy-, 4-anilino-, and 4-arylthio-6-(trifluoromethyl)pyrimidines. nih.govnih.gov This strategy is fundamental for linking the fluorinated pyrimidine core to other aromatic systems, a common approach in the design of bioactive molecules. researchgate.net

Table 2: SNAr Reactions of 4-Fluoro-6-(trifluoromethyl)pyrimidine

| Nucleophile | Product Class |

| Phenol (ArOH) | 4-Aryloxy-6-(trifluoromethyl)pyrimidine |

| Aniline (B41778) (ArNH₂) | 4-Anilino-6-(trifluoromethyl)pyrimidine |

| Thiophenol (ArSH) | 4-Arylthio-6-(trifluoromethyl)pyrimidine |

| Indole | 4-(Indol-1-yl)-6-(trifluoromethyl)pyrimidine |

The dual nature of the fluorine substituents on the pyrimidine ring is central to its role in designing novel molecular scaffolds. mdpi.com The trifluoromethyl group at the C6 position is chemically robust and metabolically stable. It significantly influences the electronic properties of the ring and imparts desirable characteristics such as increased lipophilicity and binding affinity in a biological context. conicet.gov.ar In contrast, the C4-fluoro group is a versatile reactive site. This dichotomy allows for a modular approach to synthesis: the trifluoromethylpyrimidine core acts as a stable scaffold, while the C4 position can be modified with a wide range of functional groups. By varying the nucleophile used in SNAr reactions, chemists can systematically alter the steric, electronic, and hydrogen-bonding properties of the final molecule. nih.govnih.gov This "tuning" capability is invaluable for optimizing the performance of molecules for specific applications, from developing targeted pharmaceuticals to creating advanced organic materials with tailored photophysical or electronic properties. researchgate.net

Enabling the Precise Introduction of Trifluoromethyl and Fluoro Moieties into Targeted Molecular Architecturesfrontiersin.orgnih.gov

4-Fluoro-6-(trifluoromethyl)pyrimidine is a valuable synthetic building block in advanced organic synthesis due to its specific reactivity, which allows for the precise incorporation of both a trifluoromethyl group and a pyrimidine ring into larger, more complex molecules. frontiersin.orgnih.gov The strategic placement of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring, making the fluorine atom at the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is the cornerstone of its utility, enabling chemists to attach the entire 6-(trifluoromethyl)pyrimidine scaffold to various molecular frameworks through the formation of stable carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

The utility of this building block is well-documented in the synthesis of novel derivatives with potential biological activities. frontiersin.orgnih.gov Researchers have utilized a closely related precursor, 4-chloro-6-(trifluoromethyl)pyrimidine (B1588905), which exhibits similar reactivity to the 4-fluoro analogue, to construct a library of complex amide derivatives. The process typically involves a two-step sequence: first, the displacement of the halogen at the C4 position by a suitable nucleophile, followed by further functionalization of the newly introduced moiety. nih.gov

A key example involves the reaction of the pyrimidine core with substituted phenols, such as 3-aminophenol (B1664112) or 4-aminophenol (B1666318). In this reaction, the phenoxide ion, generated in situ, acts as the nucleophile, selectively displacing the halogen atom to form a stable ether linkage. This step effectively introduces the trifluoromethyl-pyrimidine unit onto an aniline scaffold, creating a versatile intermediate for further elaboration. nih.gov

The reaction conditions are typically mild, and the yields for these substitution reactions are often good, demonstrating the efficiency of this method for incorporating the fluorinated heterocycle. nih.gov

| Pyrimidine Precursor | Nucleophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-6-(trifluoromethyl)pyrimidine | 3-Aminophenol | Cs2CO3, KI, Acetone, 25°C, 7-8h | 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 62.5 |

| 4-Chloro-6-(trifluoromethyl)pyrimidine | 4-Aminophenol | Cs2CO3, KI, Acetone, 25°C, 7-8h | 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 70.6 |

Once these key intermediates are synthesized, the free amine group on the aniline ring serves as a handle for subsequent chemical transformations. This allows for the attachment of various other molecular fragments, leading to the creation of a diverse range of target molecules. For instance, the amine can be acylated through reaction with different aromatic acids, forming an amide bond. This strategy has been employed to synthesize a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety. frontiersin.org

This synthetic approach highlights the role of 4-fluoro-6-(trifluoromethyl)pyrimidine as a modular building block. It enables the systematic construction of complex molecules by first introducing the fluorinated heterocycle and then using a secondary functional group to append other desired chemical features. frontiersin.orgnih.gov

| Intermediate | Reagent (Aromatic Acid) | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | Benzoic acid | EDCI, DMAP, CH2Cl2, 25°C, 8-10h | N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 53.4 |

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

Applications of High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful and essential technique for determining the precise elemental composition of a molecule. libretexts.org Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with exceptional accuracy, often to within a few parts per million (ppm). This high precision allows for the confident assignment of a unique molecular formula.

For 4-Fluoro-6-(trifluoromethyl)pyrimidine, the theoretical exact mass is calculated based on the monoisotopic masses of its constituent elements: carbon, hydrogen, fluorine, and nitrogen. This calculated value is then compared with the experimentally measured exact mass of the molecular ion. The close correlation between the theoretical and observed masses serves as unequivocal evidence for the compound's molecular formula. Due to the monoisotopic nature of fluorine, HRMS is particularly well-suited for the analysis of fluorinated compounds. nist.gov

Commonly, soft ionization techniques such as Electrospray Ionization (ESI) or Field Ionization (FI) are employed, as they are less likely to cause fragmentation and more likely to produce the molecular ion, which is crucial for accurate molecular weight determination. jeol.com

Table 1: High-Resolution Mass Spectrometry Data for 4-Fluoro-6-(trifluoromethyl)pyrimidine

| Parameter | Value |

| Molecular Formula | C₅H₂F₄N₂ |

| Theoretical Exact Mass | 180.0157 u |

| Commonly Observed Ion | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 181.0235 u |

This interactive table allows for the comparison of theoretical and experimentally determined mass values to confirm the molecular formula.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous elucidation of the molecular conformation and packing within the crystal lattice. For 4-Fluoro-6-(trifluoromethyl)pyrimidine, a single-crystal X-ray diffraction analysis would provide irrefutable proof of its chemical structure, including the substitution pattern on the pyrimidine (B1678525) ring.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern is used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. While a specific crystal structure for 4-Fluoro-6-(trifluoromethyl)pyrimidine is not publicly available, the technique has been successfully applied to determine the structures of related pyrimidine derivatives, providing valuable insights into their molecular geometry and intermolecular interactions. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic methods are indispensable for the assessment of the purity of 4-Fluoro-6-(trifluoromethyl)pyrimidine and for its isolation from reaction mixtures. The two most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. For the purity analysis of 4-Fluoro-6-(trifluoromethyl)pyrimidine, a reversed-phase HPLC method is typically utilized. This involves a non-polar stationary phase (such as C18) and a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol. Detection is often achieved using a UV detector, as the pyrimidine ring exhibits strong absorbance in the UV region. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.

Gas Chromatography (GC): Given the potential volatility of 4-Fluoro-6-(trifluoromethyl)pyrimidine, GC is another suitable method for purity assessment. In GC, the compound is vaporized and swept by a carrier gas through a column containing a stationary phase. Separation is based on the compound's boiling point and its affinity for the stationary phase. While direct injection of highly reactive fluorine compounds can be challenging, GC is widely used for the analysis of various fluorinated organic compounds. nih.govchromforum.org When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for identification and mass spectral data for structural confirmation.

Table 2: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV |

| GC | Capillary Column (e.g., DB-5ms) | Helium | Mass Spectrometer (MS) |

This interactive table outlines common starting conditions for the chromatographic analysis of 4-Fluoro-6-(trifluoromethyl)pyrimidine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-6-(trifluoromethyl)pyrimidine under mild, metal-free conditions?

- Methodology : A scalable approach involves condensation of β-CF₃-aryl ketones with fluorinated urea derivatives in dimethyl sulfoxide (DMSO) at 80–100°C for 6–12 hours. This method avoids transition metals and achieves yields up to 85% .

- Key Parameters :

| Reactant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| β-CF₃-aryl ketone | DMSO | 80–100°C | 6–12 h | 70–85% |

- Validation : Confirm purity via HPLC (retention time: 0.46–0.95 min under SMD-TFA05 conditions) and HRMS (e.g., m/z 179 [M+H]+) .

Q. What safety protocols are critical when handling 4-Fluoro-6-(trifluoromethyl)pyrimidine?

- Precautions :

- Use nitrile gloves, protective eyewear, and fume hoods to avoid inhalation or skin contact.

- Employ sealed glove boxes for reactions generating toxic intermediates (e.g., trifluoromethyl radicals) .

Q. How is 4-Fluoro-6-(trifluoromethyl)pyrimidine characterized using spectroscopic techniques?

- 1H/19F NMR :

- 1H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H, pyrimidine-H), 7.80–7.60 (m, aromatic-H).

- 19F NMR : δ -62.5 (CF₃), -110.3 (F) .

Advanced Research Questions

Q. How do substituent effects at the 2- and 4-positions influence the reactivity of pyrimidine derivatives?

- Mechanistic Insight : Electron-withdrawing groups (e.g., CF₃ at C6) enhance electrophilicity at C4, facilitating nucleophilic substitution. For example, replacing fluorine at C4 with chlorine increases stability but reduces solubility in polar solvents .

- Case Study : 4-Chloro-6-(trifluoromethyl)pyrimidine shows 30% higher hydrolysis resistance than the fluoro analog, attributed to Cl’s lower electronegativity .

Q. How can contradictions in reported NMR data for fluorinated pyrimidines be resolved?

- Troubleshooting Steps :

Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts 19F signals by 2–5 ppm).

Check for tautomeric equilibria (e.g., hydroxy ↔ keto forms in 4-hydroxy analogs, causing peak splitting) .

Cross-reference with X-ray crystallography data (e.g., C–F bond lengths: 1.32–1.35 Å) .

Q. What computational methods predict the regioselectivity of 4-Fluoro-6-(trifluoromethyl)pyrimidine in cross-coupling reactions?

- DFT Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.